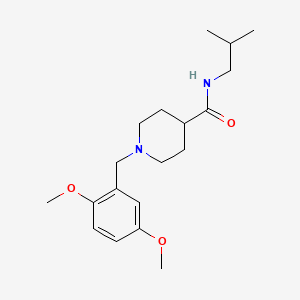![molecular formula C18H13N3O2 B5880039 4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5880039.png)
4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
科学研究应用
4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, it has been investigated for its potential application as a photosensitizer in photodynamic therapy.
作用机制
The mechanism of action of 4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, it has been suggested that its antimicrobial and antifungal properties may be due to its ability to disrupt the cell membrane of microorganisms. Its anticancer properties may be due to its ability to induce apoptosis in cancer cells. Additionally, its potential use as a fluorescent probe may be due to its ability to bind to metal ions and emit fluorescence.
Biochemical and Physiological Effects:
4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Staphylococcus aureus and Candida albicans. It has also been shown to have cytotoxic effects on cancer cells. Furthermore, it has been shown to bind to metal ions such as copper and zinc, which may have implications in biological systems.
实验室实验的优点和局限性
One advantage of using 4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its potential applications in various fields of research. Its antimicrobial, antifungal, and anticancer properties make it a promising compound for further investigation. Additionally, its potential use as a fluorescent probe and photosensitizer may have implications in biological imaging and photodynamic therapy. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to fully understand its safety profile and potential side effects.
未来方向
There are several future directions for research on 4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One direction is to investigate its potential applications as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to study its potential use as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand its mechanism of action and safety profile. Finally, the synthesis of analogs of this compound may lead to the discovery of new compounds with improved properties and potential applications in various fields of scientific research.
Conclusion:
In conclusion, 4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a promising compound for scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and safety profile.
合成方法
The synthesis of 4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-(naphthalen-2-yloxy)acetic acid with thionyl chloride to form 2-(naphthalen-2-yloxy)acetyl chloride. This intermediate is then reacted with 2-aminopyridine and sodium azide to form the desired compound. Other methods involve the use of different starting materials and reagents.
属性
IUPAC Name |
5-(naphthalen-2-yloxymethyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-2-4-15-11-16(6-5-13(15)3-1)22-12-17-20-18(21-23-17)14-7-9-19-10-8-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKSKEPYTXSXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5879984.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5880000.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5880004.png)

![6-[2-hydroxy-1-(hydroxymethyl)ethyl]nicotinonitrile](/img/structure/B5880010.png)


![3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880037.png)
![8-(4-hydroxybutyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5880038.png)
![4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B5880046.png)